molecular formula C10H9N3S B1482904 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098135-85-2

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482904
CAS No.: 2098135-85-2
M. Wt: 203.27 g/mol
InChI Key: DPFQTMMKZBEPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a sophisticated pyrazole-based chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. The pyrazole core is a recognized privileged structure in drug discovery, known for its widespread presence in biologically active molecules and FDA-approved drugs . This specific compound features a 1-ethyl group, a thiophen-3-yl moiety, and an electron-withdrawing carbonitrile group at the 4-position, making it a versatile intermediate for constructing complex molecular architectures. Pyrazole derivatives are frequently explored for their diverse biological activities, which include antibacterial, anticancer, antifungal, anti-inflammatory, and antioxidant properties . The integration of the thiophene heterocycle further enhances the potential for molecular recognition and interaction with therapeutic targets. This compound is particularly valuable in multicomponent reactions (MCRs), which are powerful tools in the pot, atom, and step economy (PASE) synthesis of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs . Researchers can utilize this nitrile-functionalized pyrazole as a key building block in the synthesis of novel hybrid molecules, such as pyrazole-tetrazole hybrids, which have demonstrated enhanced biological efficacy and specificty . It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the product in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

1-ethyl-3-thiophen-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFQTMMKZBEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is its anticancer activity . Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways .

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)12Modulation of cell cycle

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant properties are attributed to the presence of the thiophene ring, which can scavenge free radicals effectively .

Pharmaceutical Development

The unique properties of this compound make it a valuable candidate in pharmaceutical development. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases, particularly cancers and inflammatory conditions.

Agrochemical Applications

There is also growing interest in the use of this compound within the agrochemical sector. Research has suggested that certain pyrazole derivatives exhibit herbicidal activity, making them suitable candidates for developing new herbicides .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The study found that treatment with this compound resulted in a significant reduction in tumor size in vivo models compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound showed that it effectively reduced oxidative stress markers in cellular models. The findings suggested that it could be developed into a nutraceutical product aimed at enhancing health and preventing oxidative damage .

Mechanism of Action

The mechanism by which 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The cyano group enhances the compound's binding affinity, while the thiophen-3-yl group contributes to its overall stability and bioactivity.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key structural variations among pyrazole-4-carbonitriles include substituents at positions 1, 3, and 5. Below is a comparative table:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Features
Target Compound Ethyl Thiophen-3-yl H Electron-rich thiophene; moderate steric bulk at R1
4a () 2,4-Dinitrophenyl 4-Methoxyphenyl NH2 Electron-withdrawing nitro groups; hydrogen bonding via NH2
Compound A () H 2-Hydroxyphenyl NH2 Anticancer activity (IC50 = 0.25 µM); phenolic -OH for solubility
P1|21pd () Isopropyl 4-Phenyl-1H-1,2,3-triazol-1-yl H Triazole hybrid; high synthetic yield (90%) via click chemistry
5d () 2-(Benzothiazolylthio)propanoyl Phenyl NH2 Thioether linkage; potential for kinase inhibition

Physicochemical Properties

  • Melting Points : The triazole-pyrazole hybrid P1\|21pd melts at 134.6–136.8°C , while 4a (with nitro groups) has a higher melting point (228–229°C) due to stronger intermolecular forces . The target compound’s thiophene substituent may lower melting points compared to phenyl analogs due to reduced symmetry.
  • Solubility: Amino-substituted derivatives (e.g., Compound A) exhibit enhanced aqueous solubility via hydrogen bonding , whereas the target compound’s lack of an amino group may increase lipophilicity.

Key Differentiators of the Target Compound

  • Thiophene vs. Phenyl : The thiophen-3-yl group offers π-π stacking and sulfur-mediated interactions, distinct from phenyl-based analogs. This may enhance binding to sulfur-rich biological targets.
  • Carbonitrile Reactivity : The carbonitrile group enables further derivatization (e.g., hydrolysis to carboxylic acids, as in ) , expanding pharmacological applications.

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole precursors under specific conditions. Common methods include base-catalyzed cyclization reactions, which yield high purity and yield suitable for further biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. For instance, it has shown significant inhibition against:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungal strains : Candida albicans and Aspergillus niger

The minimum inhibitory concentrations (MIC) for these pathogens indicate that this compound can serve as a promising antimicrobial agent. The results from a recent study are summarized in Table 1 below.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Candida albicans25

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The growth inhibition percentages (GI%) across different cell lines are presented in Table 2.

Cell Line GI (%)
MCF-743.9
A54938.5
HeLa40.2

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0–G1 phase, as evidenced by flow cytometry analyses.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound exhibited notable scavenging activity, indicating its potential as a protective agent against oxidative stress.

Computational Studies

Computational studies, including molecular docking simulations, have been conducted to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

A recent case study explored the effects of this compound in a rat model for inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in anti-inflammatory therapies.

Preparation Methods

Cyclocondensation Using Hydrazines and Substituted Carbonyl Compounds

  • Starting Materials : Hydrazine derivatives (e.g., ethyl hydrazine for the ethyl group) and thiophene-substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones bearing a cyano group.
  • Reaction Conditions : Typically performed in sealed tubes under nitrogen atmosphere to prevent oxidation, at elevated temperatures (~90 °C) for 4 hours or more.
  • Solvents and Work-up : Ethyl acetate extraction followed by drying over anhydrous sodium sulfate. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane mixtures.

This method yields the pyrazole ring by a 3 + 2 annulation, where the hydrazine attacks the carbonyl carbons, followed by ring closure and dehydration.

Use of Chalcone-Type Precursors with Thiophene Rings

  • Chalcone analogs containing thiophene moieties react with hydrazine derivatives to form thiophene-pyrazole hybrids.
  • The reaction proceeds via 3 + 2 annulation, often catalyzed by copper salts or under metal-free conditions.
  • Yields are generally high, and the products are isolated after chromatographic purification.

Catalytic and Green Chemistry Approaches

  • Nano-catalysts such as nano-ZnO have been employed to enhance reaction rates and yields in pyrazole synthesis.
  • Ionic liquids and metal triflates (e.g., Cu(OTf)2) facilitate aerobic oxidation steps and improve selectivity.
  • These methods support atom economy and reduce environmental impact.

Representative Experimental Data and Conditions

Step Reagents & Catalysts Conditions Yield (%) Notes
Cyclocondensation of hydrazine with thiophene-substituted diketone Hydrazine hydrate, thiophene 1,3-diketone 90 °C, N2 atmosphere, 4 h ~80-86% Sealed tube, ethyl acetate extraction, silica gel chromatography
Reaction of chalcone-thiophene derivative with hydrazine Chalcone-thiophene, hydrazine hydrate, Cu(OTf)2 catalyst Room temp to reflux, ionic liquid medium 75-82% Catalyst loading ~20 mol%, aerobic oxidation involved
Nano-ZnO catalyzed condensation Ethyl acetoacetate, phenylhydrazine, nano-ZnO (10 mol%) 15-25 min, solvent-free or ethanol 85-95% Demonstrates catalyst efficiency and short reaction time

Mechanistic Insights

  • The reaction typically initiates with nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the diketone or chalcone.
  • Subsequent cyclization forms the pyrazole ring, with elimination of water.
  • Electron-withdrawing groups like cyano enhance the electrophilicity, favoring cyclization.
  • Thiophene substituents influence regioselectivity and electronic properties, often requiring careful control of reaction conditions to avoid side products.

Summary and Recommendations for Preparation

  • The most reliable method to prepare this compound involves the cyclocondensation of ethyl hydrazine derivatives with thiophene-substituted 1,3-dicarbonyl or α,β-unsaturated ketone precursors bearing a cyano group.
  • Employing sealed tube reactions under inert atmosphere at moderate temperatures (~90 °C) for several hours ensures good conversion.
  • Use of nano-catalysts or copper triflate in ionic liquids can improve yields and reaction times.
  • Purification by silica gel chromatography with ethyl acetate/hexane solvent systems is effective.
  • Monitoring by thin-layer chromatography (TLC) is recommended to track reaction progress.

This synthesis strategy aligns with the broader literature on substituted pyrazoles, particularly those incorporating thiophene rings and cyano substituents, providing a robust, high-yielding route suitable for medicinal chemistry and material science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing pyrazole-triazole hybrids, which can be adapted for this compound. Key steps include:

  • Using 5-azido-pyrazole precursors and thiophene-derived alkynes in a 1:1.3 molar ratio.
  • Optimizing catalyst loading (e.g., 0.2 equiv CuSO₄ and 1.0 equiv sodium ascorbate) in THF/water (1:1) at 50°C for 16 hours .
  • Monitoring reaction progress via TLC or LC-MS.
    • Efficiency Tips : Adjust temperature (50–80°C) and catalyst concentration to minimize byproducts. Purify via flash chromatography (cyclohexane/ethyl acetate gradients) for yields >65% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 8.0–9.2 ppm) and thiophene substituents (δ 7.2–7.5 ppm). Ethyl groups appear as triplets (δ 1.5–1.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 236.0805 for C₁₂H₈N₆) with <0.002 ppm error .
  • IR Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of pyrazole-thiophene hybrids?

  • Methodological Answer : Common issues include competing side reactions (e.g., dimerization of alkynes). Solutions:

  • Use dry solvents and inert atmospheres to suppress oxidation.
  • Employ microwave-assisted synthesis for faster reaction kinetics.
  • Screen solvents (DMF, THF, or acetonitrile) to improve solubility of thiophene derivatives .

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

Recheck computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomerism.

Verify sample purity : Use HPLC or GC-MS to detect impurities (>98% purity required).

Cross-validate NMR assignments : Compare with literature data for analogous pyrazole-thiophene systems .

Q. What strategies are effective in designing biological activity studies for pyrazole-carbonitrile derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (e.g., against S. aureus and K. pneumoniae) to determine minimum inhibitory concentrations (MICs) .
  • Molecular docking : Perform simulations (e.g., with AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .
  • Structure-activity relationship (SAR) : Modify the thiophene substituent to assess its role in bioactivity .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and HOMO-LUMO gaps.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯N) in crystallized samples .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict pharmacokinetic behavior .

Data Contradiction Analysis

Q. How to address conflicting NMR data between synthetic batches of the compound?

  • Methodological Answer :

  • Identify tautomeric forms : Pyrazole rings may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize specific tautomers .
  • Check regioselectivity : Ensure the thiophene group is attached at the 3-position via NOESY or COSY experiments.
  • Re-examine reaction stoichiometry : Excess alkyne or azide can lead to triazole regioisomers, altering NMR profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.